1-(3,5-difluorophenyl)ethane-1,2-diol
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Overview
Description
1-(3,5-Difluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of two hydroxyl groups attached to an ethane backbone, which is further substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to a diol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3,5-difluorobenzaldehyde or 3,5-difluorobenzophenone.
Reduction: Formation of 1-(3,5-difluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Difluorophenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)ethanol: Similar structure but with one hydroxyl group.
3,5-Difluorobenzaldehyde: Lacks the ethane-1,2-diol backbone.
1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione: Contains two phenyl groups and a diketone structure.
Uniqueness: 1-(3,5-Difluorophenyl)ethane-1,2-diol is unique due to the combination of its diol functionality and the presence of fluorine atoms, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
1690548-56-1 |
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Molecular Formula |
C8H8F2O2 |
Molecular Weight |
174.14 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8F2O2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,11-12H,4H2 |
InChI Key |
NJTFFIYTPAUELW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CO)O |
Purity |
95 |
Origin of Product |
United States |
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